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The table below summarizes the primary adverse events (AEs) leading to treatment interruption or
modification, along with their recommended management strategies, based on pooled clinical trial data [1]

[2] [3].

Incidence )
Adverse Event (AE) Recommended Management Action
(Grade =3)
Hematological
Toxicities
Neutropenia 9.1% (Common) Interrupt tirabrutinib for Grade 4 or febrile neutropenia.
[2] Resume at same or reduced dose upon recovery [2].
Lymphopenia 6.8% [2] Monitor closely. Manage per clinical guidelines.
Leukopenia 6.8% [2] Monitor closely. Manage per clinical guidelines.
Skin Disorders
Erythema Multiforme 6.8% [2] Interrupt treatment for Grade 3 skin disorders. Dose

reduction may be required upon resumption [1] [2].

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://www.smolecule.com/products/s545415?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7850159/
https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Incidence .
Adverse Event (AE) Recommended Management Action
(Grade =3)
Other Rash High incidence For persistent or severe cases, treatment interruption and
(all grades) [3] dose modification should be considered.
Infections
Opportunistic Rare (Grade 5 Permanent discontinuation for life-threatening infections
Infections (e.g., PJP) reported) [2] (e.g., pneumocystis jirovecii pneumonia). PJP prophylaxis
is recommended [1] [2].
Other Non-
Hematological
Toxicity
Grade =3 Non- Not specified Interrupt treatment until toxicity resolves to Grade <1. May
Hematological then resume at a reduced dose or permanently
discontinue based on severity [2].
Pneumonitis
Grade 2 or 3 Not specified Interrupt tirabrutinib therapy [2].

Detailed Experimental Protocols from Clinical Studies

For researchers designing preclinical or clinical studies, the following methodologies from key trials provide

a foundation for establishing interruption criteria.

1. Protocol from the ONO-4059-02 Phase 1/2 Study This foundational study specified that treatment was
to be continued in 28-day cycles "until disease progression or unacceptable toxicities were observed"
[1]. The assessment of AEs was conducted according to the National Cancer Institute Common
Terminology Criteria for AEs version 4.0 (NCI-CTCAE v4.0) [1]. This protocol established the core

principle that treatment interruption is primarily driven by safety and tolerability, not just efficacy.

2. Protocol from the Phase I Dose-Escalation Study This study provided more granularity on specific

laboratory findings that mandate interruption [2]:
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e Treatment was to be interrupted in patients with:
o Grade 4 thrombocytopenia
o Grade 3 thrombocytopenia with bleeding
o Grade 4 neutropenia or febrile neutropenia
o Grade =3 non-hematological toxicity (other than pneumonitis) [2]

3. Dosing Considerations from Clinical Trials The approved dosing for relapsed/refractory primary central
nervous system lymphoma (PCNSL) is 480 mg once daily under fasted conditions [2] [4]. A lower dose of
320 mg once daily was also tested and may be considered for patients who require dose reduction due to

toxicity, as it showed a preferable tolerability profile while maintaining efficacy in a subset of patients [1]

[2].

Signaling Pathway & Treatment Interruption Workflow

To better understand the drug's mechanism and the logical flow for managing toxicities, the following
diagrams illustrate the BTK signaling pathway targeted by tirabrutinib and a standardized workflow for

handling adverse events.

1. Tirabrutinib Inhibition of B-Cell Receptor Signaling
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2. Adverse Event Management & Treatment Interruption Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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